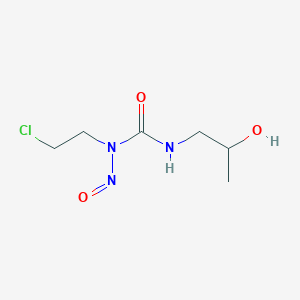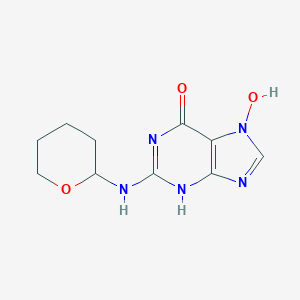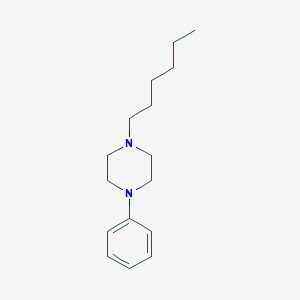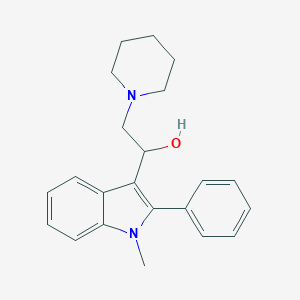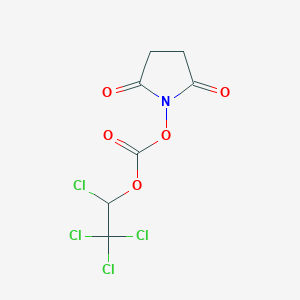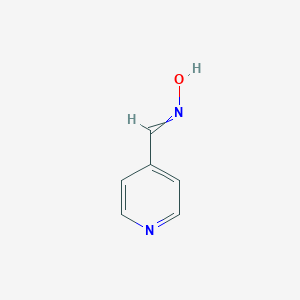
吡啶-4-醛肟
描述
Synthesis Analysis
Pyridine-4-aldoxime and related compounds can be synthesized through various chemical processes. A study by Coropceanu et al. (2014) detailed the preparation and structural characterization of mono- and binuclear Zn(II) and Cd(II) acetates with pyridine-4-aldoxime, highlighting its coordination chemistry and luminescent properties when excited by ultraviolet light (Coropceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of pyridine-4-aldoxime complexes has been elucidated through various analytical techniques. Studies have shown that these compounds form complex structures with metals, displaying significant coordination through the Npyridyl atom. X-ray structure determination has been pivotal in understanding the spatial arrangement and bonding modes of these complexes (Coropceanu et al., 2014).
Chemical Reactions and Properties
The chemical behavior of pyridine-4-aldoxime includes its reactivity and interactions with other compounds. Román et al. (1996) conducted a comprehensive study on the electrode reaction of oximes, focusing on the electroreduction of pyridine-4-aldoxime and analyzing its acid-base properties and reduction process in various pH intervals (Román et al., 1996).
Physical Properties Analysis
The physical properties of pyridine-4-aldoxime, such as luminescence, are influenced by its molecular structure and external conditions. The luminescence studies of Zn(II) and Cd(II) acetates with pyridine-4-aldoxime have shown blue luminescence, which is a significant physical property for potential applications in materials science (Coropceanu et al., 2014).
科学研究应用
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine-4-aldoxime is used in the synthesis of new quaternary ammonium compounds, which have been tested for in vitro antimicrobial activity (antibacterial, antifungal) and cytotoxicity . These compounds are quaternary pyridinium-4-aldoxime salts with lengths of alkyl side chains from C8 to C20 .
- Methods of Application: The compounds were synthesized and characterized using analytical data (NMR, EA, HPLC, MS) . An HPLC experimental protocol was used for characterization of mixtures of all homologues .
- Results: The compounds showed varying degrees of antimicrobial activity. Yeast-type fungi were most sensitive towards C14 and C16 analogues, whereas the C16 analogue was completely ineffective against filamentous fungi . The C14 and C16 analogues showed relatively high efficacy against G+ strains and C14 against G− strains .
Antifungal Activity
- Scientific Field: Organic Chemistry
- Application Summary: Pyridine-4-aldoxime is used in the synthesis of quaternary pyridinium salts, which have been tested for their antifungal activity .
- Methods of Application: The compounds were prepared by quaternization reactions using different synthetic routes: conventional, microwave, and ultrasound . Pyridine-4-aldoxime was used as a nucleophile and three different dihaloalkanes were used as electrophiles: diiodopropane, dibromopropane, and diiodohexane .
- Results: The microwave method using acetone as a solvent was significantly faster and gave higher yields than the conventional method . All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .
Disinfection Effect
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine-4-aldoxime is used in the synthesis of new quaternary ammonium compounds, which have been tested for in vitro antimicrobial activity (antibacterial, antifungal) and cytotoxicity . These compounds are quaternary pyridinium-4-aldoxime salts with lengths of alkyl side chains from C8 to C20 .
- Methods of Application: The compounds were synthesized and characterized using analytical data (NMR, EA, HPLC, MS) . An HPLC experimental protocol was used for characterization of mixtures of all homologues .
- Results: The compounds showed varying degrees of antimicrobial activity. Yeast-type fungi were most sensitive towards C14 and C16 analogues, whereas the C16 analogue was completely ineffective against filamentous fungi . The C14 and C16 analogues showed relatively high efficacy against G+ strains and C14 against G− strains .
Reactivators of Chlorpyrifos-Inhibited Acetylcholinesterase
- Scientific Field: Biochemistry
- Application Summary: Pyridine-4-aldoxime is employed as an intermediate for bis (hydroxyiminomethylpyridinium)butenes and as reactivators of chlorpyrifos-inhibited acetylcholinesterase .
- Methods of Application: The compound is used in the chromatographic separation and NMR characterization of the isomers of 1,1?-Methylenebis {4- [ (hydroxyimino)methyl]pyridinium) dichloride .
- Results: The results of this application are not specified in the source .
Disinfectant
- Scientific Field: Medicinal Chemistry
- Application Summary: Some pyridinium salts, including those based on Pyridine-4-aldoxime, are used as disinfectants in many preparations, such as eye drops, solutions, and disinfection foams .
- Methods of Application: The compounds were synthesized and characterized using analytical data (NMR, EA, HPLC, MS) . An HPLC experimental protocol was used for characterization of mixtures of all homologues .
- Results: The compounds showed varying degrees of antimicrobial activity. Yeast-type fungi were most sensitive towards C14 and C16 analogues, whereas the C16 analogue was completely ineffective against filamentous fungi . The C14 and C16 analogues showed relatively high efficacy against G+ strains and C14 against G− strains .
Antidote for Anticholinesterase Agents
- Scientific Field: Biochemistry
- Application Summary: Pyridine-4-aldoxime is employed as an intermediate for bis(hydroxyiminomethylpyridinium)butenes and as reactivators of chlorpyrifos-inhibited acetylcholinesterase .
- Methods of Application: The compound is used in the chromatographic separation and NMR characterization of the isomers of 1,1’-Methylenebis {4- [(hydroxyimino)methyl]pyridinium) dichloride .
- Results: The results of this application are not specified in the source .
安全和危害
未来方向
Recent data indicate that the activity of certain quaternary ammonium salts (QAS), such as Cetylpyridinium chloride (CPC), against resistant bacterial strains is decreasing . A plausible approach to address this issue is to structurally modify the CPC structure by adding other biologically active functional groups . A series of QAS based on pyridine-4-aldoxime were synthesized and tested for antimicrobial activity in vitro . Although several potent antiviral candidates were obtained, these candidates had lower antibacterial activity than CPC and were not toxic to human cell lines . The addition of an oxime group to the pyridine backbone resulted in derivatives with large topological polar surfaces and with unfavorable cLog P values .
属性
IUPAC Name |
(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYLBLSSPQTTHT-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896842 | |
| Record name | 4-Pyridinealdoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-aldoxime | |
CAS RN |
696-54-8 | |
| Record name | Pyridine-4-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-4-aldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinealdoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



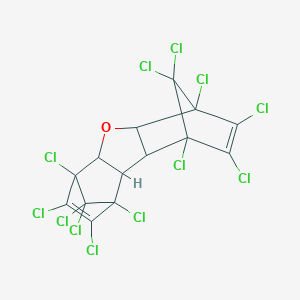
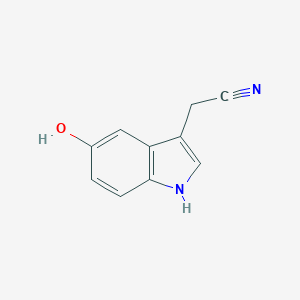
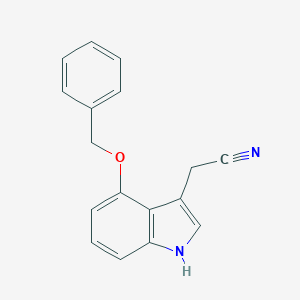
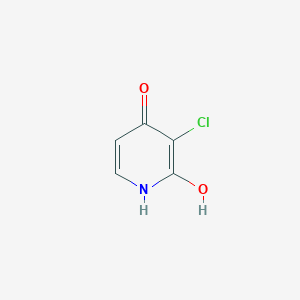
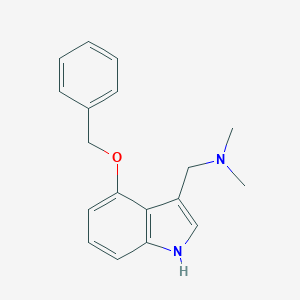
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
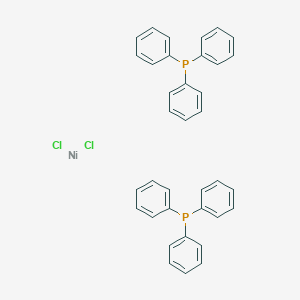
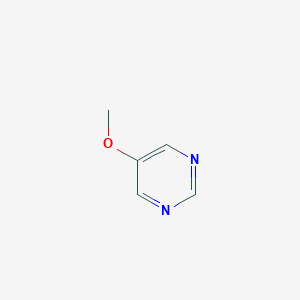
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
